dAURK-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

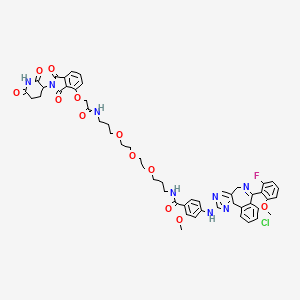

Molecular Formula |

C52H52ClFN8O12 |

|---|---|

Molecular Weight |

1035.5 g/mol |

IUPAC Name |

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propyl]-2-methoxybenzamide |

InChI |

InChI=1S/C52H52ClFN8O12/c1-69-39-9-4-8-37(54)45(39)47-36-25-31(53)11-13-33(36)46-30(27-57-47)28-58-52(61-46)59-32-12-14-34(41(26-32)70-2)48(65)56-18-6-20-72-22-24-73-23-21-71-19-5-17-55-43(64)29-74-40-10-3-7-35-44(40)51(68)62(50(35)67)38-15-16-42(63)60-49(38)66/h3-4,7-14,25-26,28,38H,5-6,15-24,27,29H2,1-2H3,(H,55,64)(H,56,65)(H,58,59,61)(H,60,63,66) |

InChI Key |

AQMSIRIHYNCQKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCCOCCOCCOCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the dAURK-4 Compound: A PROTAC Targeting Aurora Kinase A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dAURK-4 compound, a potent and selective proteolysis targeting chimera (PROTAC) designed to induce the degradation of Aurora Kinase A (AURKA). This document details the compound's structure, mechanism of action, and relevant experimental data, offering a valuable resource for researchers in oncology and drug discovery.

Core Compound Structure and Properties

This compound is a heterobifunctional molecule engineered to simultaneously bind to Aurora Kinase A and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to target AURKA for degradation.[1] It is derived from Alisertib (MLN8237), a known inhibitor of AURKA, which serves as the warhead for engaging the target protein.[1][2] This warhead is connected via a polyethylene glycol (PEG) linker to a ligand that recruits an E3 ubiquitin ligase, facilitating the formation of a ternary complex between AURKA and the ligase.[2] While the specific E3 ligase ligand for this compound is based on thalidomide, indicating recruitment of the Cereblon (CRBN) E3 ligase, the precise linker composition and attachment points are proprietary details of its specific synthesis.

The chemical structure of this compound is provided below in SMILES format:

O=C(N(C1C(NC(CC1)=O)=O)C2=O)C3=C2C=CC=C3OCC(NCCCOCCOCCOCCCNC(C4=CC=C(NC5=NC=C6C(C(C=CC(Cl)=C7)=C7C(C8=C(F)C=CC=C8OC)=NC6)=N5)C=C4OC)=O)=O[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C52H52ClFN8O12 | [1] |

| Molecular Weight | 1035.47 g/mol | [1] |

| CAS Number | 2705844-81-9 | [1] |

Mechanism of Action: Targeted Degradation of Aurora Kinase A

As a PROTAC, this compound's mechanism of action is distinct from that of a traditional enzyme inhibitor. Instead of merely blocking the active site of AURKA, this compound induces its complete degradation. This process is initiated by the formation of a ternary complex comprising this compound, AURKA, and the recruited E3 ligase (presumed to be Cereblon).

The formation of this ternary complex brings AURKA into close proximity with the E3 ligase, which then polyubiquitinates AURKA. This polyubiquitin chain acts as a molecular tag, marking AURKA for recognition and subsequent degradation by the 26S proteasome. This degradation-based approach offers several potential advantages over traditional inhibition, including the potential for a more sustained and profound biological effect and the ability to target non-enzymatic functions of the protein.

References

An In-depth Technical Guide on dAURK-4: A PROTAC Targeting Aurora Kinase A for Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This whitepaper provides a comprehensive technical overview of dAURK-4, a PROTAC designed to induce the degradation of Aurora Kinase A (AURKA), a critical regulator of mitosis and a well-validated cancer target. We will delve into the core components of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Introduction to Aurora Kinase A (AURKA) and the Rationale for Targeted Degradation

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in the regulation of cell division. Its functions are critical for centrosome maturation and separation, mitotic spindle assembly, and accurate chromosome segregation. Overexpression of AURKA is a common feature in a wide range of human cancers and is often associated with aneuploidy, tumor progression, and poor prognosis.

While small molecule inhibitors targeting the kinase activity of AURKA have been developed, they are often limited by the need for continuous target engagement and can be susceptible to resistance mechanisms. Furthermore, non-catalytic scaffolding functions of AURKA have been identified, which are not addressed by traditional kinase inhibitors. Targeted degradation of AURKA via a PROTAC, such as this compound, offers a distinct and potentially more advantageous therapeutic strategy by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic functions.

The Architecture of this compound: A Bifunctional Degrader

This compound is a heterobifunctional molecule meticulously designed to bridge AURKA with an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of AURKA. Its structure comprises three key components:

-

An AURKA-binding ligand: this compound utilizes Alisertib (MLN8237) , a potent and selective inhibitor of Aurora A kinase.[1] This "warhead" ensures the specific recruitment of AURKA to the PROTAC complex.

-

An E3 Ligase-recruiting ligand: this compound incorporates a derivative of Thalidomide , which binds to the Cereblon (CRBN) substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[2][3]

-

A flexible linker: These two ligands are connected by a chemically optimized linker that dictates the spatial orientation and stability of the ternary complex formed between AURKA, this compound, and CRBN.

Quantitative Data Summary

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters for this compound and its components are summarized in the table below.

| Parameter | Molecule/Complex | Value | Assay Type | Reference |

| Degradation Potency | This compound | 125-1000 nM | Dose-dependent AURKA degradation in cells | [4][5][6] |

| Binding Affinity (AURKA) | Alisertib | IC50: 1.2 nM | Cell-free kinase assay | [1][7] |

| Binding Affinity (Cereblon) | Thalidomide | Kd: ~250 nM | In vitro binding assay | [3] |

| Cellular Potency (Inhibition) | Alisertib | IC50: 0.06 to > 5 µM | Cell viability assay in CRC cell lines | [8] |

| Cellular Potency (Inhibition) | Alisertib | IC50: 53.8 µM | Cell viability assay in HuH-6 cells | [9] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the formation of a ternary complex between AURKA and the CRL4CRBN E3 ligase, leading to the polyubiquitination of AURKA and its subsequent degradation by the 26S proteasome.

By degrading AURKA, this compound is expected to impact several downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Western Blotting for AURKA Degradation

Objective: To confirm and quantify the degradation of AURKA in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., MM.1S)

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AURKA, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 125, 250, 500, 1000 nM) and a DMSO control for a specified time (e.g., 4 or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize AURKA levels to the loading control.

Cell Viability Assay (MTT or similar)

Objective: To determine the effect of this compound-mediated AURKA degradation on cancer cell viability and to calculate the IC50 value.

Materials:

-

Cancer cell line

-

This compound

-

DMSO

-

Complete cell culture medium

-

96-well plates

-

MTT reagent (or other viability reagent like CellTiter-Glo)

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat cells with a serial dilution of this compound and a DMSO control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Viability Measurement:

-

For MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

-

For other assays, follow the manufacturer's protocol.

-

-

Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To provide evidence for the formation of the AURKA-dAURK-4-CRBN ternary complex in cells.

Materials:

-

Cancer cell line

-

This compound

-

DMSO

-

Co-IP lysis buffer

-

Antibodies: anti-AURKA or anti-CRBN for immunoprecipitation, and antibodies against both AURKA and CRBN for Western blotting.

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short period (e.g., 2-4 hours). Lyse the cells using a gentle Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-AURKA) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binders. Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both AURKA and CRBN. The presence of CRBN in the AURKA immunoprecipitate (or vice versa) in the this compound treated sample would indicate the formation of the ternary complex.

Conclusion and Future Directions

This compound represents a promising chemical tool and a potential therapeutic lead for the targeted degradation of Aurora Kinase A. Its bifunctional nature allows for the specific removal of AURKA, offering a distinct mechanistic advantage over traditional kinase inhibitors. The data and protocols presented in this whitepaper provide a solid foundation for researchers to further investigate the biological effects of AURKA degradation and to advance the development of next-generation degraders. Future studies should focus on in vivo efficacy and safety profiling of this compound and similar compounds, as well as exploring their potential in combination therapies to overcome drug resistance in cancer. The continued exploration of targeted protein degradation holds immense promise for the future of precision medicine.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Aurora Kinase A by Alisertib Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

AURKA as a Therapeutic Target in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aurora Kinase A (AURKA) has emerged as a critical regulator of mitotic progression and a key player in oncogenesis. Overexpressed in a wide array of human cancers, AURKA's enzymatic activity contributes to tumorigenesis through the disruption of normal cell cycle control, induction of genomic instability, and the activation of pro-proliferative and anti-apoptotic signaling pathways. These multifaceted roles have positioned AURKA as a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of AURKA's function in cancer, its intricate signaling networks, and the current landscape of therapeutic inhibitors. Detailed experimental protocols for key assays and structured data on inhibitor efficacy are presented to support ongoing research and development efforts in this promising area of oncology.

Introduction to Aurora Kinase A

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in mitosis.[1] AURKA, encoded by the AURKA gene on chromosome 20q13, is a key regulator of centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[2] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2/M phase.[3]

Dysregulation of AURKA is a common feature in many human cancers, including breast, lung, colorectal, ovarian, and prostate cancers.[4] Overexpression or amplification of the AURKA gene is frequently observed and correlates with high-grade tumors and poor prognosis.[4][5] The oncogenic potential of AURKA stems from its ability to override the mitotic checkpoint, leading to chromosomal instability and aneuploidy, which are hallmarks of cancer.[3] Beyond its mitotic functions, AURKA is also implicated in non-mitotic processes that promote tumor progression, such as epithelial-mesenchymal transition (EMT) and the maintenance of cancer stem cells.[5][6]

AURKA's Role in Cancer and Key Signaling Pathways

AURKA's contribution to tumorigenesis is multifaceted, involving the modulation of several critical signaling pathways that control cell proliferation, survival, and apoptosis.

The p53 Tumor Suppressor Pathway

AURKA negatively regulates the p53 tumor suppressor protein. It can directly phosphorylate p53 at Ser215 and Ser315.[5] Phosphorylation at Ser315 facilitates the interaction of p53 with MDM2, an E3 ubiquitin ligase, leading to p53's ubiquitination and subsequent proteasomal degradation.[5] Phosphorylation at Ser215 inhibits the transcriptional activity of p53.[5] By inactivating p53, AURKA allows cancer cells to evade apoptosis and continue to proliferate despite cellular stress or DNA damage.

The NF-κB Signaling Pathway

AURKA can activate the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. AURKA phosphorylates IκBα, the inhibitor of NF-κB, leading to its degradation.[7] This allows the NF-κB complex to translocate to the nucleus and activate the transcription of anti-apoptotic genes such as Bcl-2 and survivin, thereby promoting cancer cell survival.[5]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. AURKA can activate Wnt signaling by interacting with Axin and stabilizing β-catenin.[5] Stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of target genes involved in proliferation and cell fate, such as c-Myc and Cyclin D1.[8][9] A positive feedback loop exists where β-catenin/TCF4 can in turn transcriptionally activate AURKA.[5]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. AURKA can activate this pathway, leading to the phosphorylation and activation of Akt.[5] Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote protein synthesis and cell growth, and to inhibit apoptosis.

Interaction with the Myc Oncogene

A critical interplay exists between AURKA and the Myc family of oncoproteins (c-Myc and N-Myc). AURKA can phosphorylate and stabilize Myc, preventing its degradation and thereby enhancing its oncogenic activity.[1][10] Conversely, Myc can transcriptionally upregulate AURKA, creating a positive feedback loop that drives tumor progression.[3][10] This reciprocal regulation underscores the importance of the AURKA-Myc axis in cancer.

Therapeutic Strategies: AURKA Inhibitors

The central role of AURKA in cancer has spurred the development of numerous small-molecule inhibitors. These inhibitors can be broadly classified into selective AURKA inhibitors and pan-Aurora kinase inhibitors, which also target Aurora B and C.

Overview of Key AURKA Inhibitors

Several AURKA inhibitors have progressed to preclinical and clinical evaluation. A summary of their activity is presented below.

| Inhibitor | Type | Target(s) | IC50/Ki (nM) | Key Preclinical/Clinical Findings |

| Alisertib (MLN8237) | Selective | AURKA | IC50: 1.2 | Demonstrates antiproliferative activity in a wide range of human tumor cell lines; shows efficacy in neuroblastoma and acute lymphoblastic leukemia xenograft models.[11] |

| Danusertib (PHA-739358) | Pan-Aurora | AURKA, AURKB, AURKC, Abl, Ret, FGFR-1, TrkA | Sub-micromolar IC50s for proliferation inhibition | Active against a wide range of cancer cell lines; shows a dominant Aurora B inhibition phenotype.[12][13] |

| Tozasertib (VX-680/MK-0457) | Pan-Aurora | AURKA, AURKB, AURKC, Flt-3, Abl | Ki: 0.6 (AURKA), 18 (AURKB), 4.6 (AURKC) | Inhibits proliferation and induces apoptosis in various cancer cell lines; reduces tumor size in leukemia and colon cancer xenografts.[14] |

| ENMD-2076 | Multi-targeted | AURKA, Flt3, KDR, FGFR1/2, Src, PDGFRα | IC50: 1.86 (AURKA) | Exhibits robust anticancer activity against triple-negative breast cancer models.[11][15] |

Mechanism of Action of AURKA Inhibitors

AURKA inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.[4] Inhibition of AURKA leads to a cascade of cellular events, including:

-

Mitotic Arrest: Cells are unable to properly form the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.

-

Endoreduplication and Polyploidy: Failure of cytokinesis can result in cells with multiple copies of their genome.

-

Apoptosis: The accumulation of mitotic defects and genomic instability triggers programmed cell death.

Key Experimental Protocols

This section provides detailed methodologies for essential assays used in the evaluation of AURKA as a therapeutic target and the characterization of its inhibitors.

AURKA Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human AURKA enzyme

-

AURKA substrate (e.g., Kemptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test inhibitor compounds

-

384-well white plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µL of test inhibitor or vehicle control (DMSO).

-

2 µL of AURKA enzyme diluted in kinase assay buffer.

-

2 µL of a mix containing the AURKA substrate and ATP in kinase assay buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the AURKA activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the AURKA inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the inhibitor.

In Vivo Subcutaneous Xenograft Model

This model is used to evaluate the in vivo efficacy of anticancer compounds.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Sterile PBS or cell culture medium

-

Matrigel (optional, can enhance tumor take rate)

-

Syringes and needles (25-27 gauge)

-

Calipers

-

Test compound formulation and vehicle control

Protocol:

-

Cell Preparation: Harvest cancer cells that are in the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them at a concentration of 1-10 x 10⁶ cells per 100-200 µL. The cell suspension can be mixed with an equal volume of Matrigel on ice.

-

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Evaluation: Measure the tumor volume using calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a maximum allowable size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy of the compound. Calculate the tumor growth inhibition (TGI).

Conclusion and Future Directions

AURKA remains a highly validated and promising target for cancer therapy. Its multifaceted role in driving tumorigenesis through both mitotic and non-mitotic mechanisms provides a strong rationale for the continued development of AURKA inhibitors. While several inhibitors have shown promise in preclinical and early clinical studies, challenges such as identifying patient populations most likely to respond and managing potential toxicities need to be addressed.

Future research should focus on:

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who will benefit most from AURKA-targeted therapies.

-

Combination Therapies: Exploring synergistic combinations of AURKA inhibitors with other targeted agents or conventional chemotherapy to enhance efficacy and overcome resistance.

-

Next-Generation Inhibitors: Developing more selective and potent AURKA inhibitors with improved pharmacokinetic and safety profiles.

The in-depth understanding of AURKA biology, coupled with the robust preclinical and clinical evaluation of novel inhibitors, holds the potential to translate the promise of AURKA-targeted therapy into meaningful clinical benefits for cancer patients.

References

- 1. A MYC-aurora kinase A protein complex represents an actionable drug target in p53-altered liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Aurora-A regulation of nuclear factor-kappaB signaling by phosphorylation of IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. yeasenbio.com [yeasenbio.com]

- 14. VX 680 (CAS 639089-54-6): R&D Systems [rndsystems.com]

- 15. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Alisertib and its Proteolysis-Targeting Chimera Derivative, dAURK-4

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction

The Aurora kinases, a family of serine/threonine kinases, are pivotal regulators of mitosis, ensuring genomic fidelity during cell division.[1] Among them, Aurora Kinase A (AURKA) is essential for centrosome maturation, spindle assembly, and chromosome segregation.[2][3] Its overexpression is a common feature in a wide range of solid and hematological cancers, often correlating with poor prognosis.[3] This has established AURKA as a high-priority target for cancer therapy.[4]

Alisertib (MLN8237) is a selective, ATP-competitive small-molecule inhibitor of AURKA that has been extensively evaluated in preclinical and clinical settings.[3][5] It disrupts mitotic progression, leading to cell cycle arrest and apoptosis.[6][7] Building upon the foundation of AURKA inhibition, a new therapeutic modality has emerged: targeted protein degradation. dAURK-4 is a novel proteolysis-targeting chimera (PROTAC) derived from Alisertib.[8][9] It represents a paradigm shift from occupancy-driven inhibition to event-driven elimination of the target protein, offering potential advantages in efficacy and the ability to overcome resistance.[4][10] This guide provides a detailed technical overview of Alisertib and this compound, covering their mechanisms, relevant signaling pathways, comparative data, and key experimental methodologies.

Mechanism of Action: From Inhibition to Degradation

Alisertib: The AURKA Inhibitor

Alisertib functions as a potent and selective inhibitor of Aurora A kinase, with an IC50 of 1.2 nM, showing over 200-fold selectivity for AURKA over the closely related AURKB.[6][11] It competitively binds to the ATP-binding site of AURKA, preventing the autophosphorylation at Threonine 288 required for its activation.[6][11]

The inhibition of AURKA's catalytic activity by Alisertib disrupts its critical mitotic functions.[11] This leads to a cascade of cellular defects, including:

-

Delayed Mitotic Entry and Progression: Cells accumulate with a 4N DNA content due to failed mitosis.[11][12]

-

Abnormal Spindle Formation: Treated cells exhibit monopolar, bipolar, or multipolar spindles with misaligned chromosomes.[11][12]

-

Mitotic Catastrophe and Cell Death: The profound mitotic disarray can trigger apoptosis directly from mitosis, lead to aneuploid cytokinesis, or cause cells to exit mitosis without dividing (a process called mitotic slippage).[6][11] The resulting tetraploid cells often undergo senescence or apoptosis.[11]

This compound: The AURKA Degrader

This compound operates through the PROTAC mechanism, fundamentally differing from Alisertib's inhibitory action. It is a heterobifunctional molecule composed of three key parts:

-

Target-binding Ligand: An Alisertib derivative that selectively binds to AURKA.[9]

-

E3 Ligase Ligand: A molecule (in this case, derived from thalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][9]

-

Linker: A chemical linker that connects the two ligands.[9]

By simultaneously binding to AURKA and an E3 ligase, this compound induces the formation of a ternary complex.[4][13] This proximity facilitates the transfer of ubiquitin from the E3 ligase to AURKA, tagging it for destruction by the 26S proteasome.[14] This process is catalytic, meaning a single this compound molecule can induce the degradation of multiple AURKA proteins.[10]

The key advantage of this degradation-based approach is its ability to eliminate both the catalytic and non-catalytic (e.g., scaffolding) functions of AURKA, the latter of which are difficult to target with conventional inhibitors.[4][13][15] For instance, AURKA has a kinase-independent role in stabilizing the N-Myc oncoprotein, a critical driver in neuroblastoma; degradation of AURKA leads to subsequent N-Myc degradation.[14]

Core Signaling Pathways and Points of Intervention

AURKA is a central node in the cell cycle regulation network. Its activity peaks during the G2/M phase transition.[2] It is activated through phosphorylation and interaction with cofactors like TPX2.[1][16] Once active, AURKA phosphorylates a host of downstream substrates to orchestrate mitotic events.

Key AURKA-Mediated Processes:

-

Centrosome Separation and Maturation: AURKA phosphorylates proteins like Eg5 to ensure the proper separation of centrosomes, which is critical for forming a bipolar spindle.[17]

-

Mitotic Entry: It contributes to the activation of the Cyclin B1-CDK1 complex, the master regulator of mitotic entry.[1][17]

-

Spindle Assembly: AURKA is crucial for the assembly and stability of the mitotic spindle microtubules.[2]

-

p53 Regulation: AURKA can directly phosphorylate and promote the degradation of the tumor suppressor p53, thereby linking cell cycle progression with tumor suppression pathways.[17]

Alisertib and this compound both target AURKA but at different levels. Alisertib blocks the kinase activity, preventing the phosphorylation of downstream substrates. This compound removes the entire AURKA protein, preventing both phosphorylation and any scaffolding functions.

Caption: AURKA signaling pathway and points of intervention by Alisertib and this compound.

Quantitative Data Presentation

The transition from inhibition to degradation is reflected in the quantitative measures of efficacy and the pharmacokinetic profiles of Alisertib and this compound.

Table 1: Comparative In Vitro Efficacy of Alisertib and AURKA Degraders

| Compound | Mechanism | Metric | Cell Line | Value | Reference |

|---|---|---|---|---|---|

| Alisertib | Inhibition | IC₅₀ (Kinase Assay) | AURKA | 1.2 nM | [6] |

| IC₅₀ (Kinase Assay) | AURKB | 396.5 nM | [6] | ||

| IC₅₀ (Proliferation) | HCT116 (CRC) | 0.06 µM | [18] | ||

| IC₅₀ (Proliferation) | Various CRC lines | 0.06 to >5 µM | [18] | ||

| IC₅₀ (Proliferation) | SKOV3 (Ovarian) | ~1 µM | [19] | ||

| This compound | Degradation | Effective Conc. | Various | 125 - 1000 nM | [8][9] |

| JB170 (Alisertib-based PROTAC) | Degradation | Effective Conc. | MV4-11 | 100 nM - 1 µM | [4] |

| JB301 (MK-5108-based PROTAC) | Degradation | DC₅₀ (6h) | Leukemic cells | 3 nM |[15] |

IC₅₀: Half maximal inhibitory concentration. DC₅₀: Half maximal degradation concentration.

Table 2: Pharmacokinetic Parameters of Alisertib in Humans

| Parameter | Value | Patient Population | Dosing | Reference |

|---|---|---|---|---|

| Cₘₐₓ | 7.5 ± 0.1 µM | Pediatric (Solid Tumors/Leukemia) | 80 mg/m²/dose | [5] |

| AUC | 75 ± 13.5 µM·h | Pediatric (Solid Tumors/Leukemia) | 80 mg/m²/dose | [5] |

| Trough Conc. (24h) | 1.1 µM | Pediatric (Solid Tumors/Leukemia) | 80 mg/m²/dose | [5] |

| Protein Binding | ~99% | Adult (Solid Tumors/Lymphoma) | Single 50 mg dose | [20][21] |

| Effect of Hepatic Impairment | ~150% higher unbound exposure in moderate/severe impairment | Adult (Solid Tumors/Lymphoma) | Single 50 mg dose |[20][21] |

Pharmacokinetic data for this compound is primarily from preclinical development and not yet widely available in public literature.

Table 3: Summary of Key Alisertib Clinical Trial Outcomes

| Indication | Phase | Comparator | Key Outcomes | Reference |

|---|---|---|---|---|

| Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | III | Investigator's Choice | ORR: 33% (Alisertib) vs 45% (comparator). Median PFS: 115 days vs 104 days. Trial stopped early for futility. | [22] |

| Advanced Solid Tumors | I | N/A | 1% PR, 23% SD for ≥3 months. MTD: 50 mg BID for 7 days. | [23] |

| Advanced/Metastatic Sarcoma | II | N/A | Did not meet primary endpoint of response rate. Favorable PFS was noted. | [24] |

| Small Cell Lung Cancer (SCLC) | II | Placebo + Paclitaxel | Median PFS: 3.32 months (Alisertib combo) vs 2.17 months (placebo combo). | [23] |

| Metastatic Breast Cancer (HR+, HER2-) | II | Fulvestrant | Showed "impressive clinical activity" in endocrine/CDK4/6 inhibitor-resistant setting. |[25] |

ORR: Overall Response Rate; PFS: Progression-Free Survival; PR: Partial Response; SD: Stable Disease; MTD: Maximum Tolerated Dose.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following sections detail standard methodologies used to characterize AURKA inhibitors and degraders.

Protocol: Western Blotting for AURKA Degradation

This protocol is used to quantify the reduction in AURKA protein levels following treatment with a degrader like this compound.

-

Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11) at an appropriate density. Allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10, 100, 500 nM) for a specified time course (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20-30 µg). Denature proteins by boiling in Laemmli buffer. Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against AURKA (e.g., Rabbit anti-Aurora A) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize AURKA band intensity to the loading control to determine the relative reduction in protein levels.

Caption: Standard workflow for Western Blot analysis of protein degradation.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity to determine the cytotoxic or cytostatic effects of a compound like Alisertib, allowing for IC₅₀ calculation.[19]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.

-

Drug Treatment: Prepare serial dilutions of Alisertib in culture medium. Treat the cells with this concentration gradient (e.g., 0.01 to 100 µM) for a set duration (e.g., 24, 48, or 72 hours).[19] Include vehicle-only controls.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance. Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the normalized viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol: Cell Cycle Analysis by Flow Cytometry

This technique is used to assess the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content, revealing drug-induced cell cycle arrest.[4][18]

-

Cell Treatment: Culture cells to ~60% confluency and treat them with Alisertib or this compound at the desired concentration (e.g., 1 µM Alisertib) for a specific duration (e.g., 12 or 24 hours).[4]

-

Cell Harvesting: Harvest both adherent and floating cells to include apoptotic populations. Wash with PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their morphology. Incubate for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the fluorescence signal from the DNA dye is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content. Cells in G1 phase will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in S phase will have an intermediate amount. Quantify the percentage of cells in each phase using cell cycle analysis software. An accumulation of cells in the 4N peak indicates a G2/M arrest.

Caption: Workflow for cell cycle analysis via Propidium Iodide staining.

Conclusion and Future Outlook

Alisertib established Aurora Kinase A as a viable therapeutic target, demonstrating clinical activity across a range of cancers, although its efficacy as a monotherapy in late-stage trials has faced challenges.[3][22] Its development highlighted the potential of targeting mitotic machinery but also underscored the need for more profound and durable responses.

The development of this compound and other AURKA-targeting PROTACs represents a logical and promising evolution. By inducing the physical elimination of the AURKA protein, these degraders can overcome resistance mechanisms associated with kinase inhibitors and address the non-catalytic scaffolding functions of AURKA that contribute to oncogenesis.[4][13] The ability of degraders to act catalytically may also allow for lower, less frequent dosing, potentially improving the therapeutic index.[10]

Future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of AURKA degraders for in vivo applications, identifying patient populations most likely to benefit through biomarker discovery, and exploring rational combination therapies. The direct comparison of inhibition versus degradation provides a powerful tool for dissecting the complex biology of AURKA and offers a new frontier in the development of precision cancer medicines.

References

- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 3. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. nurixtx.com [nurixtx.com]

- 11. researchgate.net [researchgate.net]

- 12. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. rupress.org [rupress.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of the Investigational Aurora A Kinase Inhibitor Alisertib in Adult Patients With Advanced Solid Tumors or Relapsed/Refractory Lymphoma With Varying Degrees of Hepatic Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 22. Randomized Phase III Study of Alisertib or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Alisertib for Small Cell Lung Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 24. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. curetoday.com [curetoday.com]

Aurora Kinase A: A Comprehensive Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora Kinase A (AURKA) is a crucial serine/threonine kinase that plays a pivotal role in the regulation of cell division.[1][2][3] Its expression and activity are tightly controlled throughout the cell cycle, peaking during the G2/M phase to ensure proper centrosome maturation, spindle assembly, and faithful chromosome segregation.[2] Dysregulation of AURKA is a hallmark of many human cancers, where its overexpression often correlates with aneuploidy, tumorigenesis, and poor patient prognosis.[4][5] This has positioned AURKA as a high-value target for the development of novel cancer therapeutics.[4] Beyond its well-established mitotic functions, emerging evidence has revealed non-mitotic roles for AURKA in processes such as ciliogenesis and neurogenesis. This guide provides an in-depth technical overview of the core downstream signaling pathways of AURKA, presenting key quantitative data, detailed experimental protocols, and visual pathway diagrams to support advanced research and drug development efforts.

Core Downstream Signaling Pathways of AURKA

AURKA exerts its influence on cellular processes by phosphorylating a multitude of downstream substrates. These phosphorylation events can alter the substrate's activity, stability, or subcellular localization, thereby propagating the signal through various pathways. The primary signaling networks affected by AURKA include the p53 tumor suppressor pathway, the PI3K/Akt survival pathway, and the MAPK signaling cascade.

Regulation of the p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. AURKA can negatively regulate p53 function through direct phosphorylation at multiple sites.[6] Phosphorylation of p53 at Serine 315 by AURKA promotes its ubiquitination and subsequent degradation by MDM2.[6][7] Additionally, AURKA-mediated phosphorylation at Serine 215 can inhibit the DNA binding and transactivation functions of p53.[6] This multifaceted inhibition of p53 by AURKA allows cancer cells to evade apoptosis and continue to proliferate.

Caption: AURKA-p53 Signaling Pathway.

Activation of the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a central signaling node for cell growth, proliferation, and survival. Several studies have demonstrated that AURKA can activate this pathway, thereby promoting tumorigenesis.[8] The precise mechanism of activation is still under investigation, but evidence suggests that AURKA can phosphorylate components of the PI3K/Akt pathway, leading to increased Akt activity.[8] This can occur through direct phosphorylation of Akt or through indirect mechanisms involving other signaling molecules.

Caption: AURKA and PI3K/Akt Pathway.

Crosstalk with the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival. Evidence suggests a complex interplay between AURKA and the MAPK/ERK pathway. In some contexts, AURKA has been identified as a downstream target of the MAPK pathway, with its expression being induced by hyperactivation of this cascade.[9] Conversely, other studies indicate that AURKA can potentiate Ras-MAPK signaling, suggesting a potential positive feedback loop.[10]

Caption: AURKA-MAPK/ERK Pathway Crosstalk.

Data Presentation: AURKA Substrates and Phosphorylation Sites

The identification of AURKA substrates is crucial for understanding its diverse functions. High-throughput mass spectrometry-based phosphoproteomics has been instrumental in identifying a large number of potential AURKA substrates.[11][12][13]

| Substrate | Phosphorylation Site(s) | Functional Significance | Reference(s) |

| p53 | Ser215, Ser315 | Inhibition of transcriptional activity and promotion of degradation. | |

| CDC25B | Ser353 | Mitotic entry. | |

| Histone H3 | Ser10 | Chromosome condensation and segregation. | [14][15] |

| BRCA1 | Ser308 | Regulation of G2/M transition. | [14] |

| TPX2 | Multiple sites | AURKA activation and localization to the mitotic spindle. | [16] |

| NUSAP | Ser240 | Spindle assembly and stability. | [17] |

| LKB1 | Ser299 | Impairment of AMPK signaling. | |

| PHLDA1 | Ser89 | Degradation of PHLDA1 and activation of Akt signaling. | |

| Merlin | Not specified | Inhibition of tumor suppressor function. | |

| YBX1 | Thr62, Ser102 | Increased protein stability, regulation of EMT, and chemoresistance. | [18] |

This table represents a selection of validated AURKA substrates. The list is not exhaustive and continues to grow with ongoing research.

Experimental Protocols

In Vitro Kinase Assay for AURKA Activity

This protocol is designed to measure the kinase activity of AURKA using a peptide substrate and radiolabeled ATP.

Materials:

-

Recombinant human AURKA

-

Peptide substrate (e.g., Kemptide: LRRASLG)

-

Kinase Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 5 mM EGTA, 0.5 mg/ml BSA

-

[γ-³²P]ATP

-

ATP (10 mM)

-

Phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in a final volume of 25 µL containing 1X Kinase Buffer, 1 µM peptide substrate, 100 µM ATP, and 10 µCi of [γ-³²P]ATP.

-

Add the test compound or vehicle control to the reaction mixture.

-

Initiate the reaction by adding 5-10 ng of recombinant AURKA.

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid.

-

Rinse the paper with acetone and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

Caption: In Vitro AURKA Kinase Assay Workflow.

Co-Immunoprecipitation (Co-IP) to Identify AURKA Interacting Proteins

This protocol describes the co-immunoprecipitation of AURKA and its binding partners from cell lysates.[19]

Materials:

-

Cell culture plates

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors

-

Anti-AURKA antibody

-

Control IgG antibody

-

Protein A/G agarose beads

-

Wash Buffer: Lysis buffer without NP-40

-

SDS-PAGE sample buffer

Procedure:

-

Lyse cultured cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with anti-AURKA antibody or control IgG overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three times with Wash Buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against the protein of interest.

Caption: Co-Immunoprecipitation Workflow.

Mass Spectrometry for AURKA Substrate Identification

This protocol provides a general workflow for identifying AURKA substrates and their phosphorylation sites using mass spectrometry.

Materials:

-

Cell culture materials

-

Lysis buffer with phosphatase inhibitors

-

Anti-phospho-serine/threonine antibodies or IMAC/TiO2 enrichment kits

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Treat cells with and without an AURKA inhibitor.

-

Lyse the cells and digest the proteins into peptides using trypsin.

-

Enrich for phosphopeptides using anti-phospho-serine/threonine antibodies (immunoaffinity purification) or immobilized metal affinity chromatography (IMAC)/titanium dioxide (TiO2) chromatography.

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use database searching algorithms (e.g., Sequest, Mascot) to identify the phosphopeptides and localize the phosphorylation sites.

-

Quantify the relative abundance of phosphopeptides between the inhibitor-treated and control samples to identify AURKA-dependent phosphorylation events.

Caption: Mass Spectrometry Workflow.

Conclusion

AURKA is a master regulator of mitosis and a key player in oncogenesis. Its intricate network of downstream signaling pathways highlights its central role in controlling fundamental cellular processes. This technical guide provides a comprehensive overview of the current understanding of AURKA signaling, offering valuable data, protocols, and visual aids for researchers dedicated to unraveling the complexities of this important kinase and developing targeted therapies against it. As our knowledge of AURKA's functions continues to expand, so too will the opportunities for therapeutic intervention in a wide range of human diseases.

References

- 1. promega.sg [promega.sg]

- 2. AurkA controls self-renewal of breast cancer-initiating cells promoting wnt3a stabilization through suppression of miR-128 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aurora Kinase A proximity map reveals centriolar satellites as regulators of its ciliary function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioinformatics and experimental validation of an AURKA/TPX2 axis as a potential target in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AURKA is one of the downstream targets of MAPK1/ERK2 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aurora kinase A interacts with H-Ras and potentiates Ras-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative phosphoproteomics identifies substrates and functional modules of Aurora and Polo-like kinase activities in mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitotic substrates of the kinase aurora with roles in chromatin regulation identified through quantitative phosphoproteomics of fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Binding selectivity analysis of AURKs inhibitors through molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Aurora-A Kinase by Protein Partner Binding and Phosphorylation Are Independent and Synergistic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Uncovering new substrates for Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for dAURK-4 In Vitro Cell Line Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

dAURK-4 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Aurora Kinase A (AURKA).[1][2][3] As a derivative of Alisertib, this compound leverages the ubiquitin-proteasome system to induce the degradation of AURKA, a key regulator of mitosis.[1][2][3] Overexpression of AURKA is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4] These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, covering essential assays to characterize its biological activity and mechanism of action.

I. Data Presentation

Table 1: In Vitro Activity of this compound in MM.1S Cells

| Parameter | Cell Line | Concentration Range | Incubation Time | Result | Reference |

| AURKA Protein Degradation | MM.1S | 125 nM - 1000 nM | 4 and 24 hours | Dose-dependent degradation of AURKA protein. | [1][2] |

Table 2: IC50 Values of Various Aurora Kinase Inhibitors in Different Cell Lines (for comparative purposes)

| Inhibitor | Target | Cell Line | Assay | IC50 | Reference |

| MK-0457 (VX-680) | Pan-Aurora | - | Kinase Assay | AURKA: 0.6 nM, AURKB: 18 nM, AURKC: 4.6 nM | [5] |

| VE-465 | Pan-Aurora | - | Kinase Assay | AURKA: 1.0 nM, AURKB: 26.0 nM, AURKC: 8.7 nM | [5] |

| MLN8237 | AURKA | Multiple | Cell Growth | Median IC50: 61 nM | [6] |

| MK-5108 | AURKA | HeLa | G2 Duration | - | [7] |

| AZD1152-HQPA | AURKB | HeLa | pH3(Ser28) Inhibition | - | [7] |

II. Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Lines: Select appropriate cancer cell lines for the study. Examples include MM.1S (Multiple Myeloma), HeLa (Cervical Cancer), U2OS (Osteosarcoma), Y79, and WERI-Rb1 (Retinoblastoma).[1][8][9]

-

Culture Media: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For example, DMEM can be used for HEK293 cells.[10]

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Sub-culturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Protocol 2: Western Blotting for AURKA Degradation

This protocol is to determine the extent of AURKA protein degradation following treatment with this compound.

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

-

This compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 125 nM, 250 nM, 500 nM, 1000 nM) and a vehicle control (DMSO) for the desired time points (e.g., 4 and 24 hours).[1][2]

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer or a buffer containing 50 mmol/l Tris-HCl pH 8.0, 1 mmol/l EDTA, 120 mmol/l NaCl, 0.5% Nonidet P-40, 10% glycerol, with added protease and phosphatase inhibitors) to each well.[11][12]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 12,000 rpm for 20 minutes at 4°C.[12]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation:

-

SDS-PAGE:

-

Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 3-5% BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with a primary antibody against AURKA (e.g., 1:1000 dilution) overnight at 4°C.[11]

-

Wash the membrane three times with TBST for 5-10 minutes each.[12][13]

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[14]

-

Wash the membrane three times with TBST for 10 minutes each.[13]

-

-

Detection:

-

Prepare a chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate and visualize the protein bands using a chemiluminescence detection system.[14]

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in AURKA protein levels.

Protocol 3: Cell Viability Assay

This protocol is to assess the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well or 384-well plate at an appropriate density (e.g., 3,000-8,000 cells/well).[8][9] Allow cells to adhere overnight.

-

This compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours).[6][8]

-

Viability Assessment: Use a commercially available cell viability reagent such as:

-

CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[8]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels. Follow the manufacturer's protocol to measure luminescence.[8]

-

DIMSCAN: A fluorescence-based digital image microscopy system that quantifies viable cell numbers using fluorescein diacetate (FDA).[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[7]

-

Protocol 4: In Vitro Kinase Assay (Comparative)

While this compound is a degrader, understanding its direct inhibitory effect on AURKA kinase activity can be insightful. This can be compared to non-degrader inhibitors.

-

Assay Principle: Utilize a kinase assay kit such as ADP-Glo™ or LanthaScreen™.[15][16] The ADP-Glo™ assay measures the amount of ADP produced, which correlates with kinase activity.[16]

-

Reagents:

-

Recombinant AURKA enzyme

-

Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[16]

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

-

ATP

-

This compound and control inhibitors

-

-

Procedure (based on ADP-Glo™):

-

In a 384-well plate, add 1 µL of this compound or control inhibitor at various concentrations.[16]

-

Add 2 µL of the AURKA enzyme.[16]

-

Add 2 µL of the substrate/ATP mix to initiate the reaction.[16]

-

Incubate at room temperature for 60 minutes.[16]

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[16]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[16]

-

Record the luminescence.

-

-

Data Analysis:

-

Plot the luminescence signal against the inhibitor concentration.

-

Determine the IC50 value for the inhibition of kinase activity.

-

III. Mandatory Visualizations

Caption: Workflow for assessing AURKA protein degradation by this compound.

Caption: Simplified signaling pathway of this compound mediated AURKA degradation.

Caption: General workflow for determining cell viability upon this compound treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aurora A Kinase Inhibition Is Synthetic Lethal With the Activation of MYCN in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. In vitro evaluation of a combination treatment involving anticancer agents and an aurora kinase B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. epigentek.com [epigentek.com]

- 14. Western Blot 实验-蛋白质免疫印迹实验方案和试剂配方-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. promega.sg [promega.sg]

Application Notes and Protocols for dAURK-4 Treatment Time Course for Protein Knockdown

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for utilizing dAURK-4, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Aurora Kinase A (AURKA), to study the time course of protein knockdown. Aurora Kinase A is a critical regulator of mitotic progression, and its dysregulation is implicated in various cancers, making it a key therapeutic target.[1][2][3] this compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of AURKA, offering a powerful tool for investigating the functional consequences of its depletion.[4][5] These protocols are designed to guide researchers in establishing effective experimental workflows for time-dependent protein knockdown studies.

Data Presentation: Quantitative Analysis of AURKA Knockdown

The efficacy of protein knockdown by AURKA PROTACs is both time and concentration-dependent. Below is a summary of quantitative data from studies on various AURKA degraders, providing an expected range of degradation kinetics.

| PROTAC Degrader | Concentration | Time Point | Percent AURKA Degradation (%) | Cell Line | Reference |

| SK2188 | 100 nM | 1 hour | ~98% | NGP | [1] |

| 100 nM | 24 hours | ~87% (13% remaining) | NGP | [1] | |

| dAurA383 | 500 nM | 6 hours | Optimal Degradation | KG1A | [4] |

| dAurA425 | 1000 nM | 6 hours | Optimal Degradation | KG1A | [4] |

| dAurA450 | 1000 nM | 6 hours | Optimal Degradation | KG1A | [4] |

| JB170 | Not Specified | 24 hours | ~73% (Dmax) | Not Specified | [1] |

Signaling Pathway and Mechanism of Action

Aurora Kinase A plays a pivotal role in cell cycle regulation, particularly during mitosis. It is involved in centrosome maturation, spindle assembly, and cytokinesis. The overexpression of AURKA is linked to genomic instability and tumorigenesis.

Figure 1. Simplified Aurora Kinase A signaling pathway.

This compound is a heterobifunctional molecule that simultaneously binds to AURKA and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of AURKA, marking it for degradation by the 26S proteasome.

Figure 2. Mechanism of action of this compound.

Experimental Protocols

Experimental Workflow for Time Course Analysis

A typical workflow for assessing the time course of this compound mediated protein knockdown involves cell culture, treatment, harvesting, protein extraction, and analysis by Western blotting.

Figure 3. Experimental workflow for time course analysis.

Detailed Methodologies

1. Cell Culture and Seeding

-

Cell Lines: NGP (neuroblastoma) or KG1A (acute myeloid leukemia) cells are suitable for these studies.[1][4]

-

Culture Medium: Use the recommended medium for your chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. The optimal seeding density should be determined empirically for each cell line.

2. This compound Treatment

-

Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Working Solutions: On the day of the experiment, prepare fresh dilutions of this compound in culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1000 nM).

-

Treatment: Remove the old medium from the cells and add the medium containing the appropriate concentration of this compound. For the control group, add medium containing the same concentration of DMSO as the treated wells.

-

Time Points: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 6, 12, 24 hours) to determine the kinetics of AURKA degradation.

3. Cell Harvesting and Lysis

-

Harvesting (Adherent Cells):

-

Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Harvesting (Suspension Cells):

-

Transfer the cell suspension to a centrifuge tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Aspirate the supernatant and wash the cell pellet with ice-cold PBS.

-

Centrifuge again, discard the supernatant, and resuspend the pellet in ice-cold lysis buffer.

-

-

Lysis:

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

4. Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent Western blot analysis.

5. Western Blot Analysis

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a 4-12% SDS-PAGE gel and run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AURKA (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody (e.g., GAPDH, β-actin, or Vinculin) to normalize for protein loading.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST for 10 minutes each. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

6. Densitometry Analysis

-

Quantify the intensity of the AURKA and loading control bands using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the AURKA band to the corresponding loading control band for each time point.

-

Calculate the percentage of AURKA degradation at each time point relative to the DMSO-treated control (0-hour time point).

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the time course of AURKA protein knockdown using the PROTAC degrader this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the biological functions of Aurora Kinase A and evaluate the therapeutic potential of its targeted degradation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. researchgate.net [researchgate.net]

- 4. A Temporal PROTAC Cocktail‐Mediated Sequential Degradation of AURKA Abrogates Acute Myeloid Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring AURKA Degradation Following dAURK-4 Treatment

Introduction

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis. It is involved in centrosome maturation, spindle assembly, and cytokinesis. Overexpression of AURKA is frequently observed in various human cancers and is often associated with poor prognosis, making it a compelling target for cancer therapy.

Traditional therapeutic approaches have focused on inhibiting the kinase activity of AURKA. However, an alternative and increasingly promising strategy is targeted protein degradation. This approach utilizes bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to induce the degradation of the target protein. dAURK-4 is a novel PROTAC designed to specifically target AURKA for ubiquitination and subsequent degradation by the proteasome.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the degradation of AURKA in cultured cells following treatment with this compound. The methods described include Western Blotting, Immunofluorescence, and Flow Cytometry.

Mechanism of Action: this compound

This compound is a heterobifunctional molecule consisting of a ligand that binds to AURKA, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). By bringing AURKA into close proximity with the E3 ligase, this compound facilitates the ubiquitination of AURKA, marking it for degradation by the 26S proteasome. This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors.

Caption: Mechanism of this compound induced AURKA degradation.

Experimental Workflow